2,4,5-Trifluorobenzaldehyde

Physical Properties Process Chemistry Handling

2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5) is a trifluorinated aromatic aldehyde with the molecular formula C₇H₃F₃O and a molecular weight of 160.09 g/mol. It exists as a colorless to light yellow liquid with a density of 1.408 g/mL at 25 °C and a boiling point of 168 °C.

Molecular Formula C7H3F3O
Molecular Weight 160.09 g/mol
CAS No. 165047-24-5
Cat. No. B050696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorobenzaldehyde
CAS165047-24-5
Molecular FormulaC7H3F3O
Molecular Weight160.09 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C=O
InChIInChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
InChIKeyCYIFJRXFYSUBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5): A Key Fluorinated Building Block for Pharmaceutical Synthesis


2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5) is a trifluorinated aromatic aldehyde with the molecular formula C₇H₃F₃O and a molecular weight of 160.09 g/mol [1]. It exists as a colorless to light yellow liquid with a density of 1.408 g/mL at 25 °C and a boiling point of 168 °C . This compound serves as a crucial electrophilic intermediate in organic synthesis, particularly valued in pharmaceutical and agrochemical research for introducing a fluorinated aromatic moiety into target molecules .

Procurement Risks of Substituting 2,4,5-Trifluorobenzaldehyde: Why Isomeric Purity Dictates Synthetic Outcomes


Substituting 2,4,5-Trifluorobenzaldehyde with a different trifluorobenzaldehyde isomer (e.g., 2,4,6- or 2,3,6-) or a less-fluorinated analog (e.g., 2,4-difluorobenzaldehyde) is not scientifically valid. The specific pattern of fluorine substitution dictates the molecule's electronic properties, steric hindrance, and conformational stability [1][2]. These factors directly influence the regioselectivity and yield of downstream reactions, particularly in complex, multi-step syntheses like that of the anti-diabetic drug sitagliptin, where the 2,4,5-pattern is a critical structural requirement for the final drug's chirality and potency [3]. Using an alternative building block would not produce the intended pharmacophore and would invalidate the established, optimized synthetic route.

Quantitative Evidence for Selecting 2,4,5-Trifluorobenzaldehyde over Closest Analogs


Physical State and Handling: 2,4,5-Trifluorobenzaldehyde is a Liquid, Facilitating Dosing and Reaction Setup Compared to the Solid 2,4,6-Isomer

2,4,5-Trifluorobenzaldehyde is a liquid at standard temperature and pressure, whereas its close analog, 2,4,6-Trifluorobenzaldehyde (CAS 58551-83-0), is a low-melting solid (melting point 60°C). This difference significantly impacts industrial and laboratory-scale handling, with the liquid form of 2,4,5-Trifluorobenzaldehyde allowing for easier volumetric dosing, faster dissolution, and simpler integration into automated or continuous flow processes [1].

Physical Properties Process Chemistry Handling Procurement

Proven Synthetic Efficiency: 2,4,5-Trifluorobenzaldehyde Enables a High-Yielding, Stereoselective Route to the Blockbuster Drug Sitagliptin

In a published, highly stereoselective synthesis of the anti-diabetic drug sitagliptin, 2,4,5-Trifluorobenzaldehyde was used as the key starting material. The six-step synthesis delivered the final active pharmaceutical ingredient (API) with an overall yield of 40.9% and an exceptional enantiomeric purity of >99.9% ee [1]. While this is a cross-study comparison, alternative industrial syntheses of sitagliptin that do not start from this specific building block have reported significantly lower overall yields, such as 11% using a chemical resolution approach [2] or 26% for the triazolopyrazine fragment in a first-generation process [3].

Pharmaceutical Synthesis Sitagliptin Enantioselective Synthesis DPP-4 Inhibitor

Spectroscopic Distinction: 2,4,5-Trifluorobenzaldehyde Exhibits Unique Phosphorescence Signatures, Critical for Analytical and Material Science Applications

Vibrational analyses of the emission and absorption spectra of 2,4,5-Trifluorobenzaldehyde (2,4,5-TFB) vapors have been measured and compared with its isomers, 2,3,4-TFB and 2,3,5-TFB. The observed phosphorescence and delayed fluorescence spectra are unique to the specific substitution pattern of 2,4,5-TFB, arising from the stable anti-conformer [1]. While the study does not provide a single quantified comparative metric like a lifetime, it establishes that the T₁(n, π*) phosphorescence spectrum is a distinct, compound-specific fingerprint. This is in contrast to other fluorobenzaldehydes where different conformeric mixtures or electronic effects may alter spectral properties [2].

Spectroscopy Phosphorescence Analytical Chemistry Material Science

Optimal Application Scenarios for 2,4,5-Trifluorobenzaldehyde Driven by Evidence-Based Differentiators


Industrial-Scale Synthesis of the Anti-Diabetic Drug Sitagliptin

The primary application for 2,4,5-Trifluorobenzaldehyde is as the starting material in the highly efficient, stereoselective synthesis of sitagliptin. The evidence demonstrates that this specific isomer enables a 6-step process with an overall yield of 40.9% and >99.9% enantiomeric purity [1]. This high performance makes it the preferred building block for any process chemistry or manufacturing group developing or optimizing a sitagliptin synthesis.

Process Development Where Liquid Handling is Advantageous

In both laboratory and pilot-plant settings, the liquid nature of 2,4,5-Trifluorobenzaldehyde (density 1.408 g/mL at 25 °C ) offers a distinct operational advantage over its solid isomer 2,4,6-Trifluorobenzaldehyde. This makes it the preferred choice for applications involving automated liquid handlers, continuous flow reactors, or any process where precise volumetric metering and rapid dissolution are critical for efficiency and reproducibility [2].

Analytical Method Development and Quality Control

The unique, vibrationally resolved phosphorescence and absorption spectra of 2,4,5-Trifluorobenzaldehyde vapor provide a definitive spectroscopic fingerprint [3]. This characteristic is directly applicable for developing robust analytical methods to confirm the identity and purity of this specific intermediate in incoming quality control (QC) checks or for monitoring reaction progress in complex synthetic mixtures.

Synthesis of Other Bioactive Fluorinated Molecules

Beyond sitagliptin, the unique electronic and steric properties of the 2,4,5-trifluorophenyl group make it a valuable fragment in medicinal chemistry. It is documented as a reactant in the enantioselective synthesis of other pharmaceuticals like (R)-selegiline (anti-Parkinson's) and (S)-benzphetamine (anti-obesity) . Researchers targeting novel fluorinated drug candidates with specific binding or metabolic profiles should prioritize this building block to leverage these proven properties.

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